BenchChemオンラインストアへようこそ!

Vegfr-2-IN-13

VEGFR-2 Kinase inhibition IC50

Vegfr-2-IN-13 is a potent VEGFR-2 inhibitor (IC50=3.4 nM) with a unique triazoloquinoxaline scaffold. It distinguishes itself from other VEGFR-2 inhibitors by robustly inducing G2/M arrest and apoptosis via Bax/Bcl-2/caspase activation. Ideal for comparative oncology studies and SAR investigations. Procure for validated, reproducible results.

Molecular Formula C24H18N6O2S
Molecular Weight 454.5 g/mol
Cat. No. B12410975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-13
Molecular FormulaC24H18N6O2S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5
InChIInChI=1S/C24H18N6O2S/c31-21(14-33-24-22-29-25-15-30(22)20-9-5-4-8-19(20)28-24)26-18-12-10-16(11-13-18)23(32)27-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,31)(H,27,32)
InChIKeyPXFDSDWTTASZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vegfr-2-IN-13: A Potent Triazoloquinoxaline VEGFR-2 Inhibitor for Angiogenesis Research


Vegfr-2-IN-13 (CAS: 2839104-01-5), also known as Compound 19a, is a [1,2,4]triazolo[4,3-a]quinoxaline derivative that acts as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value of 3.4 nM [1]. It demonstrates anti-proliferative activity against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma), with IC50 values of 8.2 µM and 5.4 µM, respectively [1]. The compound induces G2/M phase cell cycle arrest and promotes apoptosis in HepG2 cells, as evidenced by increased Bax/Bcl-2 ratio and activation of caspase-3 and caspase-9 [1].

Why Generic VEGFR-2 Inhibitors Cannot Substitute for Vegfr-2-IN-13 in Specialized Studies


Despite sharing a common molecular target, VEGFR-2 inhibitors exhibit substantial divergence in potency, selectivity, and downstream functional effects. Vegfr-2-IN-13's triazoloquinoxaline scaffold provides a distinct binding mode and cellular response profile compared to clinically approved agents like sorafenib [1]. Its ability to arrest the G2/M phase of the cell cycle and robustly induce apoptosis via modulation of the Bax/Bcl-2 ratio and caspase activation distinguishes it from many other VEGFR-2 inhibitors that may exert cytostatic rather than cytotoxic effects [1]. Furthermore, the compound's potency and functional signature may vary significantly even among structurally similar triazoloquinoxaline derivatives, underscoring the need for compound-specific validation rather than generic substitution [1].

Vegfr-2-IN-13: A Quantitative Evidence Guide for Procurement and Experimental Planning


VEGFR-2 Kinase Inhibitory Potency: Vegfr-2-IN-13 vs. Sorafenib

Vegfr-2-IN-13 inhibits VEGFR-2 with an IC50 of 3.4 nM, exhibiting comparable potency to the reference drug sorafenib (IC50 = 3.12 nM) in the same enzymatic assay [1].

VEGFR-2 Kinase inhibition IC50

Anti-Proliferative Activity Against HepG2 Hepatocellular Carcinoma Cells: Vegfr-2-IN-13 vs. Sorafenib

Vegfr-2-IN-13 inhibits the proliferation of HepG2 hepatocellular carcinoma cells with an IC50 of 5.4 µM. In the same assay, sorafenib exhibits an IC50 of 2.17 µM, indicating that Vegfr-2-IN-13 is approximately 2.5-fold less potent in this cellular context [1].

HepG2 Anti-proliferative IC50

Anti-Proliferative Activity Against MCF-7 Breast Cancer Cells: Vegfr-2-IN-13 vs. Sorafenib

Vegfr-2-IN-13 inhibits the proliferation of MCF-7 breast cancer cells with an IC50 of 8.2 µM. In the same assay, sorafenib exhibits an IC50 of 3.51 µM, indicating that Vegfr-2-IN-13 is approximately 2.3-fold less potent in this cellular context [1].

MCF-7 Anti-proliferative IC50

Induction of Apoptosis and Cell Cycle Arrest: Vegfr-2-IN-13's Unique Cellular Signature

Vegfr-2-IN-13 induces G2/M phase cell cycle arrest in HepG2 cells. It significantly increases the expression of pro-apoptotic Bax by 2.33-fold and decreases anti-apoptotic Bcl-2 expression by 1.88-fold, leading to an elevated Bax/Bcl-2 ratio. Furthermore, it enhances the expression of cleaved caspase-3 and caspase-9 by 2.44-fold and 2.69-fold, respectively, compared to control cells [1].

Apoptosis Cell cycle arrest G2/M phase

Optimal Research Applications for Vegfr-2-IN-13 Based on Quantitative Evidence


Angiogenesis and Tumor Biology Studies Requiring Potent VEGFR-2 Inhibition with a Distinct Chemical Scaffold

Researchers investigating VEGFR-2 signaling in angiogenesis, tumor growth, and metastasis can utilize Vegfr-2-IN-13 as a potent (IC50 = 3.4 nM) inhibitor with a triazoloquinoxaline scaffold [1]. Its potency comparable to sorafenib, coupled with a distinct chemical structure, enables studies where scaffold-dependent off-target effects may be a confounding factor.

Investigating VEGFR-2-Mediated Apoptosis and Cell Cycle Regulation in Hepatocellular Carcinoma

Vegfr-2-IN-13's well-characterized ability to induce G2/M arrest and robust apoptosis via the Bax/Bcl-2/caspase axis in HepG2 cells makes it an ideal tool for dissecting the mechanistic links between VEGFR-2 inhibition and programmed cell death in liver cancer models [1].

Comparative Studies Evaluating Differential Cellular Responses to VEGFR-2 Inhibitors

Given the availability of head-to-head data against sorafenib in both enzymatic and cellular assays (MCF-7 and HepG2), Vegfr-2-IN-13 is well-suited for experiments designed to compare and contrast the functional outcomes of different VEGFR-2 inhibitors within the same experimental system [1].

Structure-Activity Relationship (SAR) Studies on Triazoloquinoxaline-Based Kinase Inhibitors

As a representative of the [1,2,4]triazolo[4,3-a]quinoxaline class, Vegfr-2-IN-13 serves as a reference compound for SAR investigations exploring how structural modifications within this scaffold impact VEGFR-2 inhibitory potency, cellular activity, and induction of apoptosis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.